apidaecin
Description
Properties
CAS No. |
123997-21-7 |
|---|---|
Molecular Formula |
C9H12O2 |
Synonyms |
apidaecin |
Origin of Product |
United States |
Structural Biology and Structure Function Relationships of Apidaecin
Peptide Architecture and Key Features
The structural framework of apidaecin is characterized by a unique arrangement of amino acids that dictates its biological activity. These peptides are relatively short, typically comprising 18 to 20 residues. nih.gov
Conserved and Variable Regions
The architecture of this compound-type peptides is distinctly bipartite, consisting of a conserved C-terminal region and a more variable N-terminal region. nih.govresearchgate.net The conserved region is considered responsible for the general antibacterial capacity of the peptide, while the diversity in the variable region contributes to the specificity of the antibacterial spectrum. nih.govnih.gov Structural analysis of numerous natural this compound homologs has revealed these evolutionarily conserved and variable domains. nih.gov The N-terminal region can tolerate a significant number of amino acid substitutions without a complete loss of activity, making it a target for engineering peptides with improved properties. pnas.orgnih.govnih.gov In contrast, the C-terminal half is highly sensitive to mutations, with single amino acid changes often leading to a drastic reduction or complete abolishment of antibacterial activity against bacteria like Escherichia coli. researchgate.net A highly conserved C-terminal motif, PRPPHPRL, has been identified in apidaecins. mdpi.com
Role of Proline and Arginine Residues
A defining characteristic of this compound is its high content of proline and arginine residues, which are critical for its function. mdpi.comresearchgate.net Proline residues, constituting a significant portion of the sequence, play a vital role in the peptide's structure and activity. nih.govmdpi.com The presence of multiple proline residues contributes to the formation of a specific secondary structure and is implicated in the peptide's ability to interact with its intracellular targets. nih.gov The substitution of proline residues can significantly impact the peptide's antimicrobial efficacy. mdpi.com
Arginine residues are also crucial, contributing to the cationic nature of the peptide, which is thought to facilitate interaction with the negatively charged bacterial membranes. frontiersin.org The penultimate arginine residue (Arg17) is of particular importance and is considered a critical component of the peptide's "warhead" for interacting with the ribosome. nih.govmdpi.comembopress.org Nearly all substitutions at this position result in a significant decrease or complete loss of activity. mdpi.com
Secondary Structure Conformations
In aqueous solution, this compound peptides are largely unstructured. However, they can adopt a more defined conformation in specific environments, such as in the presence of bacterial membranes or when bound to their intracellular target, the ribosome. nih.gov In its ribosome-bound state, this compound adopts an extended conformation that resembles a polyproline type II (PPII) helix. nih.govnih.gov This extended structure allows the peptide to traverse the ribosomal exit tunnel. pnas.orgnih.govoup.com Computational analyses and structural studies have indicated that this conformational adaptability is a prerequisite for its antibacterial activity. nih.gov Peptides that are unable to adopt this functionally active conformation are deleteriously affected in their biological response. nih.gov
Sequence-Activity Landscape Analysis
Identification of Critical Amino Acid Residues for Activity
Functional mapping studies, including comprehensive alanine (B10760859) scans, have pinpointed the C-terminal region of this compound as the primary determinant of its antibacterial activity. researchgate.net A comprehensive genetic-based structure-activity relationship study identified the pharmacophore of this compound to be centered on the five C-terminal amino acids. nih.gov
Key residues critical for activity include:
Proline and Arginine Residues: As previously mentioned, the high frequency of these residues is fundamental to this compound's function. researchgate.net
C-terminal Residues: The sequence PRPPHPRL is highly conserved and essential for activity. researchgate.net Mutations within this segment, particularly at positions P14, H15, P16, and R17, are generally detrimental. pnas.org
Arginine-17 (Arg17): This residue is exceptionally critical, with almost any substitution leading to inactivation of the peptide. pnas.orgmdpi.com Its side chain directly interacts with release factors in the ribosome. embopress.orgoup.com
Leucine-18 (Leu18): The C-terminal carboxyl group of this residue is vital for activity, as its removal leads to complete inactivation. nih.gov
The N-terminal region, in contrast, is much more tolerant to substitutions, with a majority of changes within the first 11 amino acids yielding active variants. pnas.orgnih.gov
Effects of Amino Acid Substitutions and Modifications
Systematic substitutions and chemical modifications have provided further insights into the structure-function relationships of this compound.
| Position/Residue | Substitution/Modification | Effect on Activity | Reference |
| N-terminus (first 3 residues) | Combinatorial mutagenesis | Can lead to increased activity against certain Gram-negative bacteria. | nih.gov |
| Proline Residues | Substitution with 4-fluoro-l-proline | Varied effects depending on the position; some analogs were equipotent to the parent peptide, while others showed increased or decreased activity. | mdpi.com |
| Proline Residues | Substitution with Lysine or Arginine | Not well tolerated; resulted in an 8-fold to 8-fold increase in Minimum Inhibitory Concentration (MIC). | nih.gov |
| Tyrosine-7 (Tyr7) | Not specified | Tolerates single amino acid modifications. | nih.gov |
| Histidine-15 (His15) | Replacement with large aromatic side chains (naphthylalanine, cyclohexylalanine, tryptophan) | Significantly decreased activity (8-64 fold change in MIC). | nih.gov |
| Arginine-17 (Arg17) | Substitution with homoarginine or citrulline | Disrupts the hydrogen-bond network and reduces activity. | nih.gov |
| Arginine-17 (Arg17) | Substitution with Lysine | 8-fold increase in MIC. | nih.gov |
| Leucine-18 (Leu18) | Decarboxylation | Complete inactivation. | nih.gov |
| Leucine-18 (Leu18) | Replacement with L- or D-leucinol or L- or D-phenylalaninol | Retained antimicrobial activity, although diminished compared to the parent peptide. | nih.gov |
These studies demonstrate that while the C-terminus is highly constrained, the N-terminus offers a region for modification to potentially enhance the peptide's pharmacological properties without compromising its core activity. nih.gov
Biodiversity and Evolutionary Adaptations of this compound-like Peptides
The remarkable efficacy of this compound as an antimicrobial agent is intrinsically linked to its evolutionary journey, which has given rise to a diverse array of related peptides across various insect species. This biodiversity is a testament to the evolutionary pressures exerted by microbial pathogens, driving the adaptation and specialization of these defense molecules. The study of this compound-like peptides, their isoforms, and genomic encoding provides a fascinating glimpse into the molecular arms race between insects and microbes.
Isoforms and Homologs across Insect Species
This compound and its homologs are predominantly found in Hymenoptera, particularly in bees and wasps researchgate.netscienceopen.com. Within the well-studied honeybee, Apis mellifera, several isoforms of this compound have been identified. Three main isoforms, namely Api-1A, Api-1B, and Api-2, have been isolated and characterized from the hemolymph of immunized honeybees. These isoforms exhibit subtle variations in their amino acid sequences, specifically at positions 6 and 18 mdpi.com. A fourth isoform, Api-3, has been deduced from cDNA sequences, featuring a serine residue instead of proline at position 9, though its presence in the hemolymph has not been confirmed mdpi.com. Among these, Api-1B is the most abundant isoform found in honeybee hemolymph mdpi.com.
The diversity of this compound extends far beyond the honeybee. Research has uncovered a wide range of this compound-like peptides in other bee species, including those from the genera Bombus, Megachila, and Melipona, as well as in various wasps scienceopen.comnih.gov. This widespread distribution suggests that this compound represents a crucial and conserved component of the innate immune system within this insect order. Structural analysis of numerous naturally occurring this compound-type peptides has revealed the presence of evolutionarily conserved "constant" regions and more diverse "variable" regions nih.gov. This structural dichotomy is critical to their function; the constant regions are believed to be responsible for the general antibacterial capacity, while the diversity in the variable regions confers specificity to the antibacterial spectrum of each homolog nih.gov. This adaptability allows different insect species to counteract the specific microbial threats they encounter in their respective ecological niches mdpi.com. The evolution of these peptides is likely driven by the continuous host-pathogen interactions, leading to a positive selection for diversity researchgate.netmdpi.com.
**Table 1: Known Isoforms of this compound in *Apis mellifera***
| Isoform | Amino Acid Variation | Natural Occurrence |
| Api-1A | Valine at position 6, Isoleucine at position 18 mdpi.com | Isolated from hemolymph mdpi.com |
| Api-1B | Valine at position 6, Leucine at position 18 mdpi.com | Most abundant in hemolymph mdpi.com |
| Api-2 | Isoleucine at position 6, Leucine at position 18 mdpi.com | Isolated from hemolymph mdpi.com |
| Api-3 | Serine at position 9 mdpi.com | Deduced from cDNA, not detected in hemolymph mdpi.com |
Genomic Encoding and Polyprotein Precursors
The genetic blueprint for apidaecins reveals a sophisticated strategy for the rapid and amplified production of these antimicrobial peptides. In the honeybee genome, apidaecins are encoded as large precursor proteins, often referred to as pre-pro-polyproteins embopress.orgnih.gov. This is a notable feature, as a single precursor molecule can contain multiple copies of this compound isoforms nih.govembopress.orgresearchgate.net. Analysis of cDNA clones has shown that a single precursor can yield up to 12 individual this compound peptides upon processing nih.govembopress.orgresearchgate.net.
These multi-peptide precursors are structured with distinct domains. An N-terminal leader sequence guides the precursor for secretion nih.gov. Following this leader sequence, multiple repeats of nearly identical this compound isoforms are arranged in tandem nih.govoup.com. These bioactive peptide sequences are flanked by specific processing signals nih.govnih.govembopress.org. These signals are short, conserved oligopeptide spacers that are recognized by cellular proteases, which then cleave the precursor to release the mature, active this compound peptides embopress.orgnih.gov. The processing motifs are crucial for the correct maturation of the peptides. For instance, bioactive apidaecins are often flanked by sequences such as EAEPEAEP (or its variants) and a dibasic RR motif, which serve as cleavage sites for endo- and carboxypeptidases nih.govembopress.org.
The number of this compound repeats within a single precursor can vary, leading to transcripts of different lengths nih.govembopress.org. This variability is likely due to the presence of multiple genes, possibly forming a tight gene cluster, each encoding a precursor with a different number of repeats embopress.org. While the transcriptional activation of this compound genes upon bacterial challenge is not exceptionally rapid, the multigene and multi-peptide precursor nature of their genetic information allows for a significant amplification of the immune response embopress.org. This results in a massive overproduction of the peptide antibiotic, providing the insect with a potent defense mechanism against invading pathogens nih.govembopress.org. This mechanism of amplifying the antibacterial response through polyprotein precursors is a unique and highly efficient strategy among insects embopress.org.
Mechanistic Insights into Apidaecin S Biological Action
Target Specificity and Spectrum of Activity
Apidaecin's efficacy is largely confined to a specific subset of bacteria, a characteristic governed by its unique mode of action and the structural features of its targets.
Predominant Activity against Gram-Negative Bacteria
This compound exhibits potent activity primarily against Gram-negative bacteria. nih.govasm.org This specificity is a hallmark of this class of proline-rich antimicrobial peptides. nih.gov Structurally, apidaecins are composed of a conserved region responsible for general antibacterial capacity and a variable region that dictates the antibacterial spectrum. nih.gov While highly effective against many Gram-negative pathogens, including various strains of Escherichia coli and Klebsiella pneumoniae, this compound shows little to no activity against Gram-positive bacteria such as Bacillus subtilis. asm.orgnih.gov This resistance in Gram-positive bacteria is attributed to the absence of the specific transporters required for the peptide to enter the cell. uic.edu
| Bacterial Strain | Type | This compound Activity |
| Escherichia coli | Gram-Negative | High |
| Klebsiella pneumoniae | Gram-Negative | High |
| Pseudomonas aeruginosa | Gram-Negative | Variable |
| Proteus vulgaris | Gram-Negative | Variable |
| Bacillus subtilis | Gram-Positive | Inactive |
Non-Lytic Bacteriostatic Mechanism
Unlike lytic antimicrobial peptides that cause cell death by disrupting the bacterial membrane, this compound employs a non-lytic mechanism. asm.orgnih.gov It passes through the bacterial membranes without causing damage and acts on intracellular targets. nih.gov This results in a bacteriostatic action, where the growth of the bacteria is inhibited rather than the cells being killed outright. asm.org The antimicrobial effect is reversible, which is characteristic of a static, rather than cidal, agent. researchgate.net Time-kill curve analyses show an initial reduction in bacterial colony-forming units (CFU), followed by a sustained inhibition of growth. nih.gov This non-destructive approach is considered advantageous as it may reduce the likelihood of inducing an inflammatory response from the host.
Cellular Translocation and Internalization Pathways
The entry of this compound into the bacterial cytoplasm is a critical step in its mechanism of action and relies on a multi-stage process involving specific interactions with the bacterial cell envelope.
Initial Binding to Outer Membrane Components
The process begins with an initial, non-specific binding of this compound to components of the bacterial outer membrane, such as lipopolysaccharides (LPS). nih.govasm.org This interaction facilitates the peptide's passage across the outer membrane and into the periplasmic space. nih.gov
Permease/Transporter-Mediated Uptake (e.g., SbmA)
Following its entry into the periplasm, this compound is actively transported across the inner membrane into the cytoplasm by a permease-type transporter system. nih.govresearchgate.net The inner membrane protein SbmA has been identified as a key transporter for this compound and other proline-rich antimicrobial peptides in E. coli. nih.govresearchgate.net This transporter-mediated uptake is a crucial determinant of this compound's specificity for Gram-negative bacteria, as Gram-positive bacteria lack this or analogous transport systems. uic.edu The hijacking of this transporter is a clever evolutionary strategy, turning a bacterial protein into an entry point for the antimicrobial peptide. nih.gov
Molecular Targets and Inhibition Mechanisms
Once inside the cytoplasm, this compound engages with its primary molecular target, the ribosome, leading to a cascade of events that ultimately halts protein synthesis and bacterial growth.
This compound specifically targets the termination step of protein synthesis. elifesciences.orgfrontiersin.org It binds within the nascent peptide exit tunnel of the 70S ribosome after the completed protein has been synthesized but before the release factors (RFs) have dissociated. nih.govuic.edu By binding to the ribosome, this compound traps the release factor (either RF1 or RF2) that is associated with the terminating ribosome. uic.eduelifesciences.orguic.edu
This action has several profound consequences:
Sequestration of Release Factors: Because ribosomes greatly outnumber release factors in many bacteria, the trapping of RFs on terminating ribosomes leads to a depletion of the available pool of these essential proteins. nih.govuic.edu
Inhibition of Translation Termination: The lack of available release factors prevents the proper termination of translation at the stop codons of other messenger RNAs (mRNAs). nih.govelifesciences.org
Ribosome Queuing: This leads to a global arrest of translation, with ribosomes stalling at stop codons and causing a "traffic jam" or queuing of trailing ribosomes on the mRNA. elifesciences.org
Stop Codon Readthrough: The sequestration of release factors can also promote pervasive stop codon bypass, resulting in the synthesis of proteins with incorrect C-terminal extensions. elifesciences.org
Ribosomal Inhibition of Translation Termination
This compound acts as a potent and specific inhibitor of translation termination in bacteria. nih.govnih.govnih.govbiorxiv.org Unlike many antibiotics that target the elongation phase of protein synthesis, this compound uniquely targets the final step, leading to a cascade of events that disrupt cellular function. nih.gov Genome-wide analyses have revealed that this compound is a global inhibitor of this process. nih.govelifesciences.org Treatment of E. coli with this compound results in a significant increase in the density of ribosomes at stop codons, with approximately 11% of all ribosome footprints mapping to these sites. nih.govelifesciences.org This demonstrates a widespread arrest of translation at the termination phase across the bacterial genome. nih.govelifesciences.org
Binding Site in the Nascent Peptide Exit Tunnel (NPET)
This compound exerts its inhibitory effect by binding within the nascent peptide exit tunnel (NPET) of the large ribosomal subunit. nih.govnih.govbiorxiv.orguic.eduoup.com This tunnel serves as the path for newly synthesized polypeptide chains to exit the ribosome. For this compound to bind, the NPET must be vacant, a condition met after the completed protein has been released. elifesciences.orgoup.com The peptide binds in an extended conformation, with its C-terminus oriented towards the peptidyl transferase center (PTC) and its N-terminus extending down the tunnel. oup.comnih.gov Cryo-electron microscopy studies have revealed specific interactions between this compound and the ribosomal components. For instance, residues like Tyrosine-7 and Histidine-15 of an this compound derivative, Api137, make close contact with nucleobases of the 23S rRNA that line the exit tunnel wall. nih.gov
Sequestration of Release Factors (RF1/RF2)
A critical aspect of this compound's mechanism is its ability to trap class I release factors, RF1 and RF2, on the ribosome. nih.govnih.govnih.govbiorxiv.orgelifesciences.orguic.edunih.gov After a ribosome reaches a stop codon and the newly synthesized protein is released, RF1 or RF2 binds to the A-site to facilitate the termination of translation. nih.gov this compound then enters the now-vacant NPET and locks the release factor in place, preventing its dissociation and recycling. nih.govelifesciences.orgoup.com This trapping is mediated by specific interactions between this compound, the release factor, and the ribosome. nih.govnih.gov The penultimate arginine residue of this compound interacts with the A-site-bound release factor, while the C-terminal leucine's carboxyl group approaches the 3'-terminal ribose of the P-site-bound deacylated tRNA. nih.gov This sequestration is a primary and immediate effect of this compound action. elifesciences.org
The number of ribosomes in a bacterial cell far exceeds the number of release factor molecules. nih.gov Consequently, the trapping of RF1 and RF2 on a subset of ribosomes leads to a rapid depletion of the free pool of these essential factors. nih.govnih.gov This depletion has widespread consequences for the entire translational machinery of the cell. nih.gov
Ribosome Arrest at Stop Codons and Queuing Phenomena
The sequestration of release factors leads to a global arrest of ribosomes at stop codons. nih.govbiorxiv.orgelifesciences.orguic.edubiorxiv.org Ribosomes that reach the end of an open reading frame are unable to terminate translation due to the unavailability of free RF1 or RF2. nih.gov This results in a significant accumulation of ribosomes stalled at stop codons, a hallmark of this compound's activity. nih.govelifesciences.org
This arrest at the termination site triggers a secondary effect known as ribosome queuing. nih.govbiorxiv.orgelifesciences.orguic.edubiorxiv.org Ribosomes that are actively translating the same messenger RNA molecule stack up behind the one stalled at the stop codon. elifesciences.org This traffic jam of ribosomes further exacerbates the inhibition of protein synthesis. elifesciences.org
| Feature of Ribosome Arrest | Description |
| Primary Arrested State | Post-release state with this compound in the NPET, a trapped release factor in the A-site, and a deacylated tRNA in the P-site. elifesciences.orgresearchgate.net |
| Secondary Arrested State | Pre-release state with an unhydrolyzed peptidyl-tRNA in the P-site due to the depletion of free release factors. nih.govelifesciences.org |
| Ribosome Queuing | Accumulation of elongating ribosomes upstream of the ribosome stalled at the stop codon. elifesciences.orguic.edu |
Induction of Stop Codon Bypass and C-Terminal Protein Extensions
A striking consequence of this compound-induced ribosome stalling is the promotion of stop codon bypass, also known as readthrough. nih.govelifesciences.orguic.eduresearchgate.net When ribosomes are paused at a stop codon due to the lack of available release factors, the translational machinery may misinterpret the stop codon as one coding for an amino acid. nih.gov This leads to the incorporation of a near-cognate aminoacyl-tRNA and the continuation of translation beyond the original termination signal. nih.gov
This pervasive stop codon readthrough results in the synthesis of proteins with C-terminal extensions of varying lengths. nih.govelifesciences.orguic.eduresearchgate.net These aberrant extensions can negatively impact protein function, stability, and interaction with other molecules. nih.gov this compound's ability to induce stop codon bypass is robust, often leading to the readthrough of multiple downstream stop codons. elifesciences.org
| Mechanism of Stop Codon Bypass | Outcome |
| Near-cognate aminoacyl-tRNA misincorporation | Addition of an incorrect amino acid at the stop codon, continuing translation in the original reading frame. nih.gov |
| Frameshifting (-1 or +1) | A shift in the reading frame, leading to the translation of a different sequence of amino acids downstream of the stop codon. nih.gov |
Impact on Global Protein Synthesis Pathways
The cumulative effects of this compound's action lead to a rapid and severe inhibition of global protein synthesis. nih.govelifesciences.org The arrest of ribosomes at stop codons, the subsequent queuing of trailing ribosomes, and the depletion of the release factor pool collectively bring cellular translation to a halt. elifesciences.org Even at concentrations corresponding to its minimal inhibitory concentration (MIC), this compound can reduce protein synthesis by as much as 75%. nih.govuic.edu At higher concentrations, the inhibition can reach up to 94%. nih.gov This comprehensive shutdown of protein production is a major contributor to the antimicrobial activity of this compound. elifesciences.org
Interaction with Chaperone Proteins (e.g., DnaK)
In addition to its well-defined interaction with the ribosome, this compound has been shown to interact with the bacterial heat shock protein DnaK, a key molecular chaperone. mdpi.comacs.orgnih.gov DnaK is crucial for proper protein folding and for preventing the aggregation of misfolded proteins. Some studies have suggested that the interaction with DnaK could be another facet of this compound's mechanism of action. mdpi.comnih.govresearchgate.net
Influence on Nucleic Acid Synthesis
The primary intracellular target of this compound is not nucleic acid synthesis but rather the process of protein synthesis. asm.org this compound belongs to a class of non-lytic, proline-rich antimicrobial peptides (PrAMPs) that traverse the bacterial cytoplasmic membrane to act on internal cellular components. nih.gov Specifically, many PrAMPs, including this compound, target the bacterial ribosome. asm.orgnih.gov
Biochemical and genome-wide analyses have revealed that this compound does not inhibit the initiation or elongation steps of protein translation. nih.govelifesciences.org Instead, its unique mechanism involves the specific targeting of the translation termination step. elifesciences.orgnih.gov this compound binds within the nascent peptide exit tunnel of the ribosome after the completed protein has been released. elifesciences.orgoup.com This action traps the associated release factor (RF1 or RF2), stalling the ribosome at the stop codon. nih.govoup.com By sequestering the limited pool of release factors, this compound causes a global disruption of translation termination throughout the bacterial cell, leading to growth arrest. nih.govelifesciences.org While this profound inhibition of protein synthesis will secondarily halt all cellular processes reliant on new protein production, including the synthesis of enzymes required for DNA replication and transcription, this compound does not directly inhibit the synthesis of DNA or RNA. asm.org
Host-Pathogen Interaction Dynamics
This compound is a key component of the innate immune response of insects like honeybees (Apis mellifera) against bacterial infections. nih.gov The interaction begins when the peptide is produced and secreted in response to a pathogen. Its mechanism of action involves entering the cytoplasm of susceptible Gram-negative bacteria via specialized transporters like SbmA. oup.comnih.gov Once inside, it can exert its ribosome-inhibiting effects. oup.com
Beyond its direct antimicrobial activity, this compound also exhibits immunomodulatory effects on host immune cells, although these have been studied more in mammalian systems. For instance, this compound can bind to human macrophages, monocytes, and dendritic cells, inducing varied responses. researchgate.netnih.gov In macrophages, it has been shown to upregulate the T-lymphocyte co-stimulatory molecule CD80 and the production of certain cytokines and chemokines. nih.gov At lower concentrations, it can partially inhibit the lipopolysaccharide (LPS)-induced inflammatory response in both macrophages and monocytes. nih.gov This dual-action potential suggests a complex role in modulating the host's immune response during an infection.
The production of this compound is not constitutive but is induced upon recognition of pathogenic threats. Studies stimulating the insect immune system with non-pathogenic elicitors, such as lipopolysaccharides (LPS) from bacterial cell walls, have demonstrated a significant upregulation in the expression of the this compound gene. This response is part of a broader activation of antimicrobial peptide genes, indicating a coordinated defense strategy. The table below illustrates the relative expression of this compound compared to other antimicrobial peptides in honeybees after an immune challenge.
| Antimicrobial Peptide | Relative Fold Increase in Expression (Post LPS-Treatment) |
|---|---|
| This compound | Significant upregulation |
| Abaecin | Significant upregulation |
| Defensin | Significant upregulation |
| Hymenoptaecin | Significant upregulation |
Note: The table provides a qualitative summary based on findings that show significant upregulation of multiple antimicrobial peptides, including this compound, following an immune challenge with LPS researchgate.net.
The effectiveness of antimicrobial peptides (AMPs) like this compound is shaped by an ongoing evolutionary arms race between the host and pathogens. plos.org this compound-type peptides exhibit structural features that are key to this dynamic. nih.gov They are composed of two distinct regions: a conserved "constant" region responsible for the general antibacterial capacity, and a "variable" region. nih.govnih.gov
The diversity within the variable regions across different naturally occurring this compound homologs is directly responsible for the specificity of their antibacterial spectrum. nih.gov This means different versions of this compound are more effective against different types of bacteria. nih.gov This structural diversity provides the host with a versatile arsenal against a range of pathogens. Furthermore, this inherent variability is crucial in the evolutionary race against bacterial resistance. Research has shown that acquired resistance to one form of this compound can be overcome by minor substitutions in these variable regions. nih.gov This suggests that the host can evolve new peptide variants to counter resistant bacterial strains, highlighting a dynamic co-evolutionary struggle. plos.orgnih.gov The development of synthetic this compound analogs, such as Api88 and Api137, which modify the native sequence to improve stability and broaden the activity spectrum, is a testament to how this natural evolutionary strategy can be harnessed. nih.govnih.gov
Advanced Research Methodologies and Experimental Systems
Genetic Engineering and Mutagenesis Approaches
Genetic engineering and mutagenesis have been pivotal in understanding the structure-activity relationships of apidaecin and in the development of derivatives with enhanced antimicrobial properties. These approaches allow for the systematic modification of the peptide's amino acid sequence to probe the function of individual residues and to create novel variants with improved characteristics.
Combinatorial mutagenesis is a powerful technique used to generate large, diverse libraries of peptide variants, which can then be screened for desired properties such as increased antimicrobial activity. In the study of this compound, this approach has been successfully applied to identify mutants with enhanced efficacy.
One strategy involved targeting the three N-terminal amino acid residues of this compound for combinatorial mutagenesis. This region was selected as it was identified as a nonessential part of the peptide for its primary antimicrobial function. By creating a library of mutants with various amino acid substitutions at these positions, researchers were able to screen for variants with improved activity against several Gram-negative bacteria. The screening of this library led to the identification of seven mutant forms of this compound with increased activity nih.gov. A notable finding was the frequent occurrence of arginine in the first position of the most active mutants, suggesting a functional requirement for this positively charged residue in enhancing activity nih.gov.
To explore the sequence variations that this compound can tolerate while maintaining its function, a comprehensive library of this compound genes was created, encompassing nearly 350,000 peptide variants with multiple substitutions. Screening of this extensive library identified numerous multi-substituted variants that retained the ability to arrest ribosomes at stop codons, with some exhibiting improved antibacterial activity compared to the wild-type peptide oup.com.
Table 1: Selected this compound Mutants from Combinatorial Mutagenesis and their Antimicrobial Activity.
| Mutant ID | Amino Acid Substitutions | Relative Activity Improvement (vs. Wild-Type) | Target Bacteria |
|---|---|---|---|
| 1C-20 | N-terminal substitutions | ~10-fold | Escherichia coli |
| - | Multiple C-terminal modifications | Maintained activity | Escherichia coli |
| (N-Me)Leu18 Api | Backbone amide methylation at Leu18 | Maintained activity | Escherichia coli |
| (N-Me)Arg17 Api | Backbone amide methylation at Arg17 | Reduced activity (67-fold higher MIC) | Escherichia coli |
Targeted gene expression systems are crucial for studying the effects of this compound and its derivatives within a cellular context. These systems allow for the controlled expression of the peptide, enabling researchers to monitor its impact on bacterial growth and other cellular processes directly.
An in vivo monitoring assay system has been developed to facilitate the high-throughput screening of this compound derivatives nih.gov. In this system, the expression of the this compound fusion gene is tightly regulated by an inducible promoter. The degree of growth inhibition of the host bacterial cells directly correlates with the antimicrobial activity of the expressed this compound variant nih.govpnas.org. This system proved to be a powerful tool for efficiently screening libraries of this compound mutants and identifying those with increased activity nih.gov.
Another innovative in vivo approach is the Acquired Resistance induced by Gene Overexpression (ARGO) assay. This method is based on the principle that overexpression of a target protein will lead to reduced sensitivity to the antimicrobial agent that acts upon it. The ARGO assay was employed to identify the intracellular targets of this compound in Escherichia coli. By screening a set of clones overexpressing various proteins, peptide chain release factor 1 (PrfA) was identified as a key target, indicating that this compound inhibits the termination step of translation nih.govnih.gov.
Biochemical and Biophysical Characterization Techniques
A suite of sophisticated biochemical and biophysical techniques has been essential in dissecting the precise mechanism of action of this compound at the molecular level. These methods have provided detailed insights into how this compound interacts with its ribosomal target.
Ribosome profiling, or Ribo-seq, is a high-throughput sequencing technique that provides a "snapshot" of all the ribosomes active in a cell at a specific moment. This powerful tool has been used to investigate the genome-wide effects of this compound on bacterial translation.
Ribo-seq analysis of this compound-treated E. coli revealed a global inhibition of translation termination elifesciences.org. A significant finding was a dramatic increase in ribosome density at stop codons, with approximately 11% of all ribosome footprints mapping to these sites in treated cells nih.govelifesciences.org. This arrest of ribosomes at the end of open reading frames leads to a "traffic jam" or queuing of trailing ribosomes. Furthermore, Ribo-seq data demonstrated that this compound treatment results in a striking level of stop codon readthrough, leading to the synthesis of proteins with C-terminal extensions elifesciences.org.
Table 2: Key Findings from Ribo-seq Analysis of this compound-Treated E. coli.
| Observation | Quantitative Finding | Implication |
|---|---|---|
| Ribosome density at stop codons | ~10-fold increase | Global inhibition of translation termination |
| Ribosome footprints at stop codons | ~11% of total footprints | Potent arrest of ribosomes at termination sites |
| Stop codon readthrough | Pervasive across the genome | Generation of proteins with C-terminal extensions |
Toeprinting assays are a valuable in vitro technique used to map the precise location of a stalled ribosome on an mRNA molecule. This method has been instrumental in confirming the findings from Ribo-seq and in dissecting the mechanism of this compound-induced ribosome stalling.
Numerous studies have utilized toeprinting assays to demonstrate that this compound specifically stalls ribosomes at stop codons oup.comuic.edunih.gov. These experiments typically involve a cell-free translation system where the addition of this compound leads to the appearance of a distinct band on a gel, corresponding to the position of the ribosome arrested at the termination codon of a model gene oup.comnih.gov. The efficiency of ribosome stalling in these assays is dependent on the concentration of this compound nih.govbiorxiv.org. Toeprinting has also been used to show that while this compound's primary effect is on termination, at very high concentrations, it can also have a moderate effect on translation initiation for some genes nih.govbiorxiv.org.
To obtain a high-resolution structural view of how this compound interacts with the ribosome, cryogenic electron microscopy (cryo-EM) and X-ray crystallography have been employed. These techniques have provided atomic-level details of the this compound-ribosome complex, revealing the molecular basis of its inhibitory action.
Structural studies have shown that this compound binds within the nascent peptide exit tunnel of the bacterial ribosome nih.govresearchgate.netoup.comresearchgate.net. It adopts an extended conformation, mimicking a nascent polypeptide chain. The C-terminus of this compound extends towards the peptidyl transferase center, where it makes critical interactions with both the P-site tRNA and the A-site-bound release factor (RF1 or RF2) researchgate.net. Specifically, the penultimate arginine residue of this compound interacts with the conserved GGQ motif of the release factor, which is essential for peptide release. This interaction effectively traps the release factor on the ribosome after it has catalyzed the release of the completed polypeptide chain, preventing its recycling for subsequent rounds of termination researchgate.net. The newly solved crystallographic structures of the ribosome complexed with this compound and a more active analog, Fva1, have demonstrated the universal placement of the C-terminal pharmacophore of these peptides in the post-release ribosome nih.gov.
Mass Spectrometry for Peptide Quantification and Metabolite Studies
Mass spectrometry stands as a cornerstone in the study of apidaecins, enabling precise quantification and the characterization of its metabolites. A highly sensitive assay for quantifying this compound 1 isoforms in honey bee tissues involves an initial purification and enrichment step using weak cation-exchange chromatography, followed by analysis with reversed-phase nanoliquid chromatography coupled to high-resolution mass spectrometry. nih.gov This method has been validated for specificity, linearity, recovery, and precision, with a limit of detection around 50 femtomoles. nih.gov
In pharmacokinetic studies, reversed-phase chromatography linked with mass spectrometry is employed to quantify this compound derivatives, such as Api137, and their metabolites in the plasma of model organisms like rats and mice. frontiersin.orgresearchgate.net This technique is crucial for determining key parameters like plasma concentration and half-life, which are vital for evaluating the peptide's therapeutic potential. frontiersin.org For instance, after intravenous injection, the plasma levels of Api137 were observed to decline rapidly, with a half-life of less than 30 minutes. frontiersin.org
Matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) mass spectrometry is another valuable tool, used primarily for determining the precise molecular masses of synthesized wild-type and mutant this compound peptides. nih.gov This analysis confirms the successful synthesis and purity of the peptides before they are used in further biological assays. nih.gov
Table 1: Mass Spectrometry Analysis of this compound and its Mutant Forms
| Peptide | Calculated (M+H)⁺ | Determined (M+H)⁺ |
|---|---|---|
| Wild-type | 2108.2 | 2108.1 |
| 1C-20 | 2234.3 | 2234.4 |
| 1A-11 | 2175.3 | 2175.3 |
| 1A-20 | 2135.2 | 2134.8 |
| 1A-39 | 2190.3 | 2190.3 |
| 1C-21 | 2206.3 | 2206.8 |
| 1C-3 | 2189.3 | 2189.1 |
| 1G-17 | 2177.3 | 2177.4 |
Data sourced from targeted engineering studies of this compound. nih.gov
Fluorescence-Based Cellular Uptake Studies
Understanding the mechanism by which this compound enters bacterial cells is critical to elucidating its mode of action. Fluorescence-based cellular uptake studies are instrumental in this regard. In these experiments, this compound and its analogs are chemically labeled with a fluorescent dye, such as 5(6)-carboxyfluorescein (B613776). nih.govresearchgate.net
The internalization of these fluorescently-labeled peptides into Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, can then be visualized using fluorescence microscopy and quantified through flow cytometry. nih.govresearchgate.net These studies have revealed significant differences in the uptake efficiency between the native this compound 1b and its optimized analogs. For example, while this compound 1b entered only 40-50% of bacterial cells in a detectable quantity, designer peptides like Api88, Api134, and Api155 were found to enter over 95% of the bacteria within 30 minutes and at concentrations approximately four times higher than the native peptide. nih.govresearchgate.net
These quantitative uptake assays provide valuable insights into the structure-activity relationship of apidaecins, demonstrating how modifications to the peptide sequence can dramatically enhance its ability to penetrate bacterial membranes and reach its intracellular targets. nih.govresearchgate.net
Table 2: Cellular Uptake of Fluorescently Labeled this compound Analogs in E. coli
| Peptide | Percentage of Cells with Peptide Uptake | Relative Quantity of Uptake | Timeframe |
|---|---|---|---|
| This compound 1b | 40-50% | 1x | 4 hours |
| Api88 | >95% | ~4x | 30 minutes |
| Api134 | >95% | ~4x | 30 minutes |
| Api155 | >95% | ~4x | 30 minutes |
This data illustrates the enhanced cellular uptake of optimized this compound analogs compared to the native peptide. nih.govresearchgate.net
Genome Mining and Bioinformatics for PrAMP Discovery
The discovery of novel proline-rich antimicrobial peptides (PrAMPs), the family to which this compound belongs, has been significantly advanced by genome mining and bioinformatics. nih.gov This approach involves screening genomic and transcriptomic databases for sequences that encode peptides with the characteristic features of PrAMPs, such as a high proline content (typically over 25%) and a net cationic charge. frontiersin.orgnih.gov
While this compound itself was first identified from honeybee lymph fluid, bioinformatic techniques are now crucial for identifying new PrAMPs from a wide range of organisms. frontiersin.org Researchers have successfully used genome mining to identify 71 new PrAMPs encoded in various insect genomes and new families of proline-rich cathelicidins in ruminants. nih.gov In one instance, an in silico screening of a Brassica napus EST database led to the discovery of BnPRP1, the first PrAMP to be identified and experimentally confirmed in plants. plos.org
These computational methods allow for the high-throughput screening of vast amounts of sequence data, accelerating the identification of potential new antimicrobial candidates that can then be synthesized and tested experimentally. biorxiv.org This synergy between bioinformatics and experimental validation is a powerful engine for the discovery of new antimicrobial agents.
In vitro and In vivo Model Systems for Efficacy Evaluation
The initial evaluation of the antimicrobial efficacy of this compound and its derivatives is conducted using in vitro bacterial culture systems. A standard method is the microtitration assay, which is used to determine the Minimum Inhibitory Concentration (MIC) of the peptide. nih.gov The MIC is defined as the lowest concentration of the peptide that prevents visible growth of a bacterium. nih.gov
In these assays, various bacterial strains, particularly Gram-negative pathogens, are cultured in 96-well plates in a suitable broth medium. nih.gov A range of concentrations of the this compound peptide is added to the wells, and the plates are incubated to allow for bacterial growth. nih.gov The growth inhibition is then measured, often by spectrophotometry. These assays have been used to test this compound against a panel of bacteria including E. coli, Pseudomonas putida, and Ralstonia eutropha. nih.gov Such in vitro systems are essential for the initial screening of engineered this compound mutants and for comparing the activity of different analogs. nih.gov
To evaluate the therapeutic potential of this compound analogs in a living organism, researchers utilize in vivo murine infection models. frontiersin.orgresearchgate.net A commonly used model is the murine intraperitoneal sepsis model, where mice are infected with a lethal dose of a pathogenic bacterium, such as Escherichia coli or a multidrug-resistant strain of Klebsiella pneumoniae. frontiersin.orgresearchgate.netnih.govbenthamdirect.com
Following infection, the mice are treated with the this compound peptide, and the efficacy is assessed by monitoring survival rates over a period of several days. frontiersin.orgnih.govbenthamdirect.com In some studies, bacterial counts in the blood and organs are also quantified to determine the peptide's ability to clear the infection. researchgate.netnih.govbenthamdirect.com
These models have been instrumental in demonstrating the in vivo efficacy of optimized this compound analogs like Api88 and Api137. researchgate.netnih.gov For example, Api137 was shown to rescue all mice from a lethal intraperitoneal E. coli infection. researchgate.netnih.gov Furthermore, studies have shown that continuous subcutaneous infusion of Api137 can lead to stable plasma levels above the MIC for E. coli, resulting in improved survival rates compared to other administration methods in a murine sepsis model. frontiersin.org These animal models are a critical step in the preclinical evaluation of this compound-based therapeutics.
Table 3: Efficacy of this compound Analogs in a Murine Sepsis Model with K. pneumoniae
| Treatment Group | Bacterial Count Reduction (log₁₀ units) |
|---|---|
| Api88 | ≥ 5 |
| Onc72 | ≥ 5 |
Results from a systemic murine infection model using a multidrug-resistant K. pneumoniae strain. researchgate.netnih.govbenthamdirect.com
Research Directions and Potential Applications Non Human
Development of Novel Antimicrobial Agents
Apidaecin and its derivatives are being extensively investigated for their potential to combat bacterial infections. ug.edu.ghijbs.com Unlike many conventional antibiotics that target cell wall synthesis or other metabolic pathways, this compound inhibits protein synthesis by binding to the bacterial ribosome, a mechanism that may be less prone to the development of resistance. frontiersin.org
To improve upon the natural properties of this compound, researchers have synthesized and evaluated numerous analogs. These modifications aim to enhance antimicrobial potency, stability, and spectrum of activity. For instance, combinatorial mutagenesis targeting the N-terminal amino acid residues has led to the creation of mutant forms of this compound with increased activity against several Gram-negative bacteria.
One notable synthetic derivative, Api137, demonstrated improved proteolytic stability in serum and greater activity against clinically relevant pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. frontiersin.org This analog incorporates a tetramethylguanidyl group and an L-ornithine residue, modifications that contribute to its enhanced characteristics. frontiersin.org Further structure-activity relationship studies have focused on modifying key residues responsible for the interaction with the bacterial ribosome to maintain or improve antimicrobial activity. frontiersin.orgnih.gov
| Analog | Modification | Enhanced Properties |
|---|---|---|
| Api88 | Optimized version of this compound 1b with modifications at two residues and both termini. | Extended activity towards K. pneumoniae and P. aeruginosa; effective in murine infection models. |
| Api137 | Incorporates a tetramethylguanidyl group and L-ornithine. | Improved proteolytic stability in serum and greater activity against E. coli, P. aeruginosa, and K. pneumoniae. frontiersin.org |
| Api134 | Replacement of 17Arg with L-ornithine. | Improved serum stability. |
| Api155 | Replacement of 17Arg with L-homoarginine. | Improved serum stability. |
A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in serum. frontiersin.org To address this, various strategies have been employed to enhance the stability of this compound and its analogs. The incorporation of non-proteinogenic amino acids is a key approach to increase proteolytic stability. frontiersin.org For example, replacing arginine residues with α-amino-3-guanidino-propionic acid (Agp) has been shown to dramatically increase peptide stability in mouse serum without compromising antimicrobial activity.
Other strategies include C-terminal amidation and N-terminal acetylation, which can enhance structural stability and prevent enzymatic degradation. Furthermore, enforcing α-helical structures through techniques like hydrocarbon stapling can also improve resistance to proteases. For this compound specifically, modifications at the C-terminus, which is particularly vulnerable to cleavage, have been a focus. frontiersin.org Replacing the C-terminal amide with a free acid or substituting Arg-17 with L-ornithine or L-homoarginine has resulted in analogs with more than 20-fold increased serum stability.
While this compound's unique mode of action is thought to slow the development of resistance, it is not entirely immune to it. nih.gov Studies have been conducted to understand the mechanisms by which bacteria might develop resistance to this compound. Research on E. coli has shown that resistance can emerge through alterations in the bacterial proteome.
Interestingly, in a resistant strain of E. coli, several proteins that are part of the fimbrial complex, which is involved in biofilm formation, were not detected. This suggests a potential link between this compound resistance and a reduced ability to form biofilms. Furthermore, the expression of isochorismatase hydrolase (YcaC) was found to be decreased in the membrane fraction of resistant strains, and a knockout mutant for this protein showed significantly lower susceptibility to this compound. Understanding these resistance mechanisms is crucial for designing next-generation this compound analogs that can circumvent them. This compound's mechanism of inhibiting translation termination by trapping release factors on the ribosome presents a novel target that is distinct from most conventional antibiotics. frontiersin.org
Combining antimicrobial agents with different mechanisms of action is a promising strategy to enhance efficacy and combat resistance. The synergistic potential of this compound with other antimicrobials, including bacteriophages, is an active area of research. A proof-of-concept study explored the genetic modification of lytic T7 bacteriophages to carry and express this compound-derived sequences. The rationale is that the bacteriophage can deliver the genetic blueprint for this compound directly to the target bacteria, which then produce the peptide internally, leading to a synergistic antibacterial effect.
Initial findings indicated that the addition of synthetic this compound analogs to T7 phage-infected E. coli cultures could prevent or delay the growth of phage-resistant bacterial strains. While the expression levels of this compound from the engineered phages themselves were initially too low to observe a significant effect, the research demonstrated the feasibility of integrating this compound sequences into the phage genome. This approach holds promise for overcoming the limitations of both phage and peptide therapies when used alone.
Immunomodulatory Research in Mammalian Systems
Beyond its direct antimicrobial properties, this compound has been shown to interact with and modulate the function of the mammalian immune system. This immunomodulatory activity suggests that this compound could have applications in conditions where immune responses need to be finely tuned.
Studies have demonstrated that this compound can bind to human macrophages, monocytes, and dendritic cells, inducing a range of effects that differ depending on the cell type and the concentration of the peptide. The intracellular distribution of this compound also varies among these immune cells; it is found predominantly in the cytosol of macrophages, in endosomes of monocytes, and associated with the plasma membrane of dendritic cells.
In macrophages, this compound has been observed to upregulate the T-lymphocyte co-stimulatory molecule CD80 and stimulate the production of certain cytokines and chemokines. This suggests a pro-inflammatory and pro-immune role at higher concentrations. Conversely, at lower, suboptimal stimulatory doses, this compound can partially inhibit the lipopolysaccharide (LPS)-induced inflammatory response in both macrophages and monocytes. This dual effect, where it can both stimulate and antagonize immune responses, highlights its complex immunomodulatory potential.
| Immune Cell Type | Effect of this compound |
|---|---|
| Macrophages | - Upregulates CD80.
|
| Monocytes | - Partially inhibits LPS-induced release of certain cytokines/chemokines at lower concentrations. |
| Dendritic Cells | - Primarily associates with the plasma membrane.
|
Fundamental Research Tools
This compound's unique mechanism of action makes it a valuable tool for fundamental research in molecular biology, particularly in the study of protein synthesis.
This compound serves as a specific inhibitor of translation termination, a crucial step in protein synthesis. nih.gov It functions by binding within the nascent peptide exit tunnel of the ribosome after the newly synthesized protein has been released. This binding traps the release factor (RF1 or RF2) and the deacylated tRNA on the ribosome, effectively stalling the termination complex. nih.gov This specific arrest of the ribosome at a stop codon allows researchers to study the intricate molecular events involved in the termination of translation. The ability of this compound to sequester release factors leads to a global impairment of translation termination, making it a powerful tool for investigating the consequences of termination failure. nih.gov
The specific action of this compound has been leveraged in genome-wide studies of translation. By using techniques such as ribosome profiling (Ribo-seq), researchers can obtain a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. When cells are treated with this compound, the ribosomes accumulate at the stop codons. This genome-wide arrest at termination sites provides a powerful method for identifying the precise locations of stop codons across the entire transcriptome. Furthermore, the this compound-induced stalling of ribosomes at stop codons can lead to a phenomenon known as ribosome queuing, where trailing ribosomes stack up behind the arrested one. This can be used to study the dynamics of ribosome traffic on mRNA. A significant consequence of this compound treatment is the promotion of stop codon readthrough, where the ribosome bypasses the stop signal and continues to translate the mRNA, resulting in proteins with C-terminal extensions. This has opened up new avenues for exploring the mechanisms that ensure the fidelity of translation termination and the consequences of its failure on a genomic scale.
Applications in Animal Health and Agricultural Biotechnology
This compound and its derivatives are being explored for their potential applications in improving animal health and productivity, particularly as an alternative to traditional antibiotics in livestock feed.
Studies have investigated the effects of a recombinant this compound variant, Api-PR19, as a feed additive for broilers. animbiosci.orgnih.gov Research has shown that dietary supplementation with Api-PR19 can enhance the growth performance of broilers. animbiosci.orgnih.govnih.gov Specifically, the addition of Api-PR19 to the diet has been linked to an increased average daily feed intake and average daily gain, along with a decreased feed conversion ratio during the first 21 days of growth. animbiosci.orgnih.gov These findings suggest that this compound can act as an effective growth promoter in poultry. The use of such antimicrobial peptides is being considered as a potential alternative to antibiotic growth promoters (AGPs), the overuse of which has raised concerns about antibiotic resistance. nih.gov
Table 2: Effect of Dietary Api-PR19 on Broiler Growth Performance (Days 1-21)
| Treatment Group | Average Daily Feed Intake | Average Daily Gain | Feed Conversion Ratio |
| Control (Basal Diet) | Lower | Lower | Higher |
| Api-PR19 Supplemented | Increased (p<0.05) | Increased (p<0.05) | Decreased (p<0.05) |
The benefits of this compound supplementation in broilers appear to be mediated, at least in part, by its positive effects on gut health and the intestinal microbiota. animbiosci.orgnih.govnih.gov Dietary Api-PR19 has been shown to improve intestinal development, as evidenced by an increased ratio of villus height to crypt depth in the duodenum and jejunum. animbiosci.orgnih.gov This improved gut morphology is associated with enhanced nutrient absorption. Furthermore, Api-PR19 supplementation has been found to up-regulate the mRNA expression of genes involved in nutrient transport and intestinal barrier function, such as EAAT3, GLUT2, ZO-1, and Claudin-1. nih.gov
Q & A
Q. What experimental methodologies are used to study apidaecin’s uptake mechanism in Gram-negative bacteria?
this compound’s uptake involves energy-dependent, stereospecific transport mediated by membrane proteins. Key methods include:
- Metabolic inhibition assays : Pretreatment with oxidative phosphorylation uncouplers (e.g., CCCP) to assess energy dependency .
- Competitive uptake studies : Co-incubation with proline-rich peptides (L-Pro vs. D-Pro enantiomers) to evaluate transporter specificity .
- Fluorescent labeling : Tracking intracellular accumulation using fluorescently tagged this compound analogs .
Q. How can researchers determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains?
The MIC is typically assessed via:
- Broth microdilution assays : Serial dilution of this compound in bacterial cultures, with growth inhibition measured spectrophotometrically .
- Time-kill curves : Monitoring bacterial viability over time under sub-MIC and MIC conditions .
- In vitro fermentation models : For ecological studies (e.g., rumen microbiota), gas production and volatile fatty acid analysis are used to quantify antimicrobial effects .
Q. What genetic approaches clarify the diversity of this compound isoforms in honeybees?
- PCR amplification : Using primers targeting conserved 5’ and 3’ non-coding regions to amplify genomic DNA, revealing variable-length products indicative of a multi-gene family .
- Southern blot hybridization : Confirming the presence of multiple this compound genes in the honeybee genome .
- cDNA sequencing : Identifying post-transcriptional processing of precursor proteins into active peptides .
Advanced Research Questions
Q. How can conflicting data on this compound’s primary antimicrobial targets (e.g., DnaK vs. ribosomes) be reconciled?
Discrepancies arise from methodological differences. Resolving them requires:
- Proteomic profiling : iTRAQ-coupled LC-MS/MS to identify differentially expressed proteins (e.g., FtsH, LpxC) under this compound treatment .
- Genetic knockout models : Testing this compound’s efficacy in DnaK- or ftsH-deficient bacterial strains .
- Enzyme activity assays : Quantifying ATPase activity of DnaK or ribosomal translation efficiency in this compound-treated cells .
Q. What strategies optimize heterologous expression of this compound in yeast systems like Pichia pastoris?
Key factors include:
- Promoter selection : Using methanol-inducible AOX1 promoters, avoiding glucose repression .
- Plasmid stability : Screening mutant strains with reduced plasmid loss (e.g., P. pastoris APmu4) via long-term induction .
- Culture condition optimization : Pre-growth in BMGluY medium to enhance yield post-induction .
Q. How do researchers investigate this compound’s role in honeybee immune responses to pathogens?
- Microinjection assays : Introducing live pathogens (e.g., Wolbachia) into larvae and quantifying this compound expression via qRT-PCR .
- Time-course studies : Monitoring this compound levels at 0, 12, and 24 hours post-infection to capture peak immune activation .
- Comparative transcriptomics : Contrasting this compound expression in infected vs. heat-killed pathogen treatments .
Q. What advanced techniques identify this compound’s interaction sites with target proteins like DnaK?
- Fluorescence polarization : Measuring binding affinity between this compound and purified DnaK .
- Structural studies : X-ray crystallography or NMR to resolve this compound-DnaK binding conformations .
- Atomic force microscopy (AFM) : Visualizing real-time interactions at the nanoscale .
Methodological Considerations
Q. How should researchers design experiments to analyze this compound’s impact on bacterial membrane homeostasis?
- Membrane protein extraction : Fractionating inner and outer membrane proteins via ultracentrifugation .
- Lipidomics : Quantifying LPS and phospholipid ratios using mass spectrometry .
- Functional complementation assays : Overexpressing FtsH in ftsH-deficient strains to validate its role in this compound-induced stress .
Q. What statistical approaches address variability in this compound’s antimicrobial activity across bacterial strains?
- Dose-response modeling : Logistic regression to calculate IC50 values .
- Multivariate analysis : PCA or cluster analysis to identify strain-specific susceptibility patterns .
- Replicate design : ≥7 replicates per treatment to account for biological variability in in vitro assays .
Data Interpretation and Validation
Q. How can researchers validate proteomic findings (e.g., FtsH upregulation) in this compound-treated bacteria?
- Western blotting : Quantifying FtsH protein levels using specific antibodies .
- RNA interference : Silencing ftsH to confirm its functional role in this compound resistance .
- Pulse-chase assays : Tracking LpxC degradation rates in the presence/absence of this compound .
Q. What controls are essential when studying this compound’s non-lytic mode of action?
- Lytic peptide controls : Comparing this compound’s effects to pore-forming peptides (e.g., magainin) .
- Membrane integrity assays : Using propidium iodide or SYTOX Green to exclude membrane permeabilization .
- Viability controls : Verifying bactericidal vs. bacteriostatic effects via colony-forming unit (CFU) counts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
